2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide
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Overview
Description
2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H10FN3OS. It is known for its unique structure, which includes an acetyl group, a fluorophenyl group, and a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 3-fluoroaniline with thiosemicarbazide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The process can be summarized in the following steps:
Reaction of 3-fluoroaniline with thiosemicarbazide: This step involves the formation of the hydrazinecarbothioamide intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific biological pathways.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-N-phenylhydrazinecarbothioamide
- 2-acetyl-N-(4-fluorophenyl)hydrazinecarbothioamide
- 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Uniqueness
2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the meta position can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
1-acetamido-3-(3-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3OS/c1-6(14)12-13-9(15)11-8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLLFJFTHYOZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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